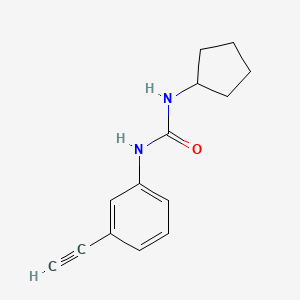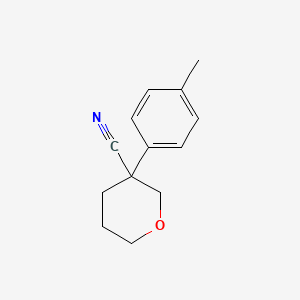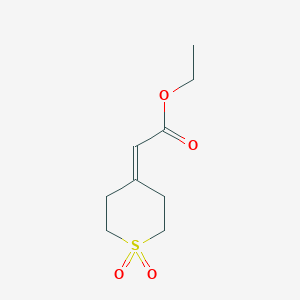
1-(Piperidin-4-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-4-yl)butan-2-one is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)butan-2-one typically involves the reaction of piperidine with butanone under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation, which facilitates the reduction of pyridine derivatives to piperidine derivatives . Another approach includes the use of ruthenium or nickel-based nanocatalysts for hydrogenation .
Industrial Production Methods: Industrial production of piperidine derivatives often employs multicomponent reactions and cyclization techniques to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Piperidin-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium, rhodium, ruthenium, nickel-based catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(Piperidin-4-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and inflammation.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(Piperidin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate neurotransmitter receptors and ion channels, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic effects.
Uniqueness: 1-(Piperidin-4-yl)butan-2-one stands out due to its unique combination of a piperidine ring and a butanone moiety, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-piperidin-4-ylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 |
Clé InChI |
PPTKPOCMVNXFRW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)


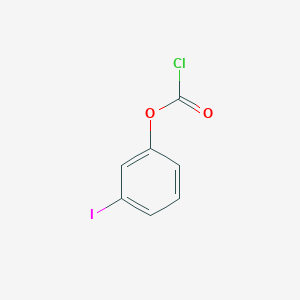
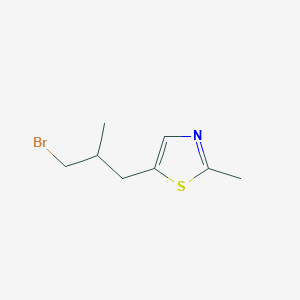
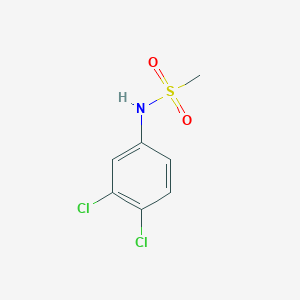
![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
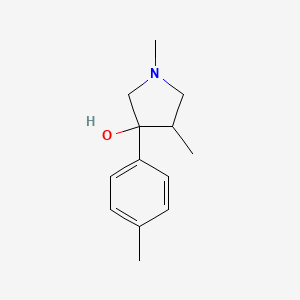
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)

